N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiazole ring, an imidazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, trifluoromethoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole or imidazole derivatives with comparable structural features. Examples could be:
- N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-methoxyphenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S2/c1-14-3-5-16(6-4-14)19-11-27-22(34-13-20(31)29-21-28-15(2)12-33-21)30(19)17-7-9-18(10-8-17)32-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVZBHWLXFLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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